N-CYCLOHEPTYL-5-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE
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Overview
Description
N-CYCLOHEPTYL-5-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-5-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced via nucleophilic substitution reactions using appropriate cycloheptyl halides.
Formation of the Pentanamide Side Chain: The pentanamide side chain can be attached through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-5-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
N-CYCLOHEPTYL-5-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-5-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Interfering with DNA/RNA: It may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
- N-cycloheptyl-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Uniqueness
N-CYCLOHEPTYL-5-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE is unique due to its specific cycloheptyl group and pentanamide side chain, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
N-cycloheptyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-18(21-15-9-3-1-2-4-10-15)13-7-8-14-23-19(25)16-11-5-6-12-17(16)22-20(23)26/h5-6,11-12,15H,1-4,7-10,13-14H2,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAMDSFROYLHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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